molecular formula C7H4N4O B160224 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 138904-48-0

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B160224
CAS No.: 138904-48-0
M. Wt: 160.13 g/mol
InChI Key: DQMFWVDDYHMRGL-UHFFFAOYSA-N
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Description

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a catalyst-free Biginelli-type reaction. This method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF). The reaction proceeds efficiently without the need for catalysts, yielding the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the catalyst-free Biginelli-type reaction provides a scalable and efficient approach for its synthesis. The simplicity of the reaction conditions and the absence of catalysts make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include aldehydes, 1,3-dicarbonyl compounds, and various nucleophiles. The reactions are typically carried out in solvents like DMF under reflux conditions .

Major Products Formed

The major products formed from the reactions of this compound include substituted pyrazolo[1,5-a]pyrimidines and their derivatives. These products exhibit diverse chemical and biological properties, making them valuable in various applications .

Scientific Research Applications

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound serves as a scaffold for the development of potential therapeutic agents.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its unique structure allows for the investigation of various biological processes.

    Industrial Applications: The compound’s derivatives are used in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern and the presence of a cyano group. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-3-5-4-10-11-6(12)1-2-9-7(5)11/h1-2,4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMFWVDDYHMRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNN2C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565954
Record name 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138904-48-0
Record name 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the interaction between 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile and JMJD2C?

A: JMJD2C is a histone demethylase enzyme that plays a crucial role in gene regulation. [] Understanding how small molecules, like this compound, interact with JMJD2C can provide valuable insights into potential mechanisms for modulating its activity. This knowledge is crucial for developing novel therapeutic strategies targeting diseases where JMJD2C dysregulation is implicated.

Q2: What information does the crystal structure of human JMJD2C in complex with this compound provide?

A: The crystal structure reveals the precise binding mode of this compound within the catalytic domain of JMJD2C. [] This information is invaluable for structure-based drug design, allowing researchers to optimize the compound's structure for improved affinity, selectivity, and pharmacological properties. Analyzing the interactions between the compound and the amino acid residues within the binding pocket can guide the development of more potent and specific JMJD2C inhibitors.

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